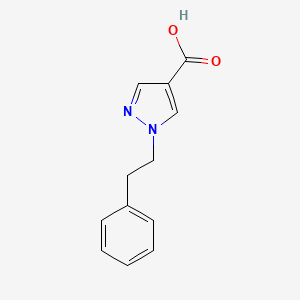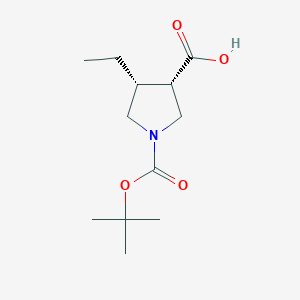
(4-(4-(2,2,2-Trifluoroethyl)phenoxy)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(4-(2,2,2-Trifluoroethyl)phenoxy)phenyl)methanol is a chemical compound with the molecular formula C14H11F3O3 and a molecular weight of 284.23 g/mol . It is characterized by the presence of a trifluoroethyl group attached to a phenoxyphenyl structure, which imparts unique chemical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-(2,2,2-Trifluoroethyl)phenoxy)phenyl)methanol typically involves the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 4,4’-sulfonyl diphenol in the presence of potassium carbonate, followed by catalytic reduction with hydrazine and palladium on carbon (Pd/C)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve high-quality products suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
(4-(4-(2,2,2-Trifluoroethyl)phenoxy)phenyl)methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
Major products formed from these reactions include trifluoromethyl-substituted phenols, ketones, and alcohols, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(4-(4-(2,2,2-Trifluoroethyl)phenoxy)phenyl)methanol has diverse applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of (4-(4-(2,2,2-Trifluoroethyl)phenoxy)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group enhances the compound’s binding affinity and selectivity, leading to modulation of biological pathways and physiological effects . The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 2-(trifluoromethyl)-: Similar in structure but lacks the phenoxyphenyl moiety.
4-Fluoro-2-(trifluoromethyl)phenol: Contains a fluorine atom instead of the trifluoroethyl group.
2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolyl: Contains a thiazole ring, differing significantly in structure and properties.
Uniqueness
(4-(4-(2,2,2-Trifluoroethyl)phenoxy)phenyl)methanol is unique due to its specific trifluoroethyl substitution on the phenoxyphenyl structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C15H13F3O2 |
|---|---|
Peso molecular |
282.26 g/mol |
Nombre IUPAC |
[4-[4-(2,2,2-trifluoroethyl)phenoxy]phenyl]methanol |
InChI |
InChI=1S/C15H13F3O2/c16-15(17,18)9-11-1-5-13(6-2-11)20-14-7-3-12(10-19)4-8-14/h1-8,19H,9-10H2 |
Clave InChI |
LYFFQLKWGHQZJU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC(F)(F)F)OC2=CC=C(C=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13978240.png)






![2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-6-amine](/img/structure/B13978278.png)

